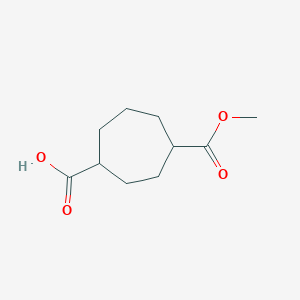

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxycarbonylcycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-14-10(13)8-4-2-3-7(5-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJBVSOIDOQQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155855-94-8 | |

| Record name | 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid typically involves the esterification of cycloheptane-1,4-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves heating the reactants under reflux to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Formation of cycloheptanone derivatives.

Reduction: Formation of cycloheptanol derivatives.

Substitution: Formation of various substituted cycloheptane derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 186.21 g/mol

- Solubility : Slightly soluble in water (11 g/L at 25°C)

The compound features a cycloheptane ring substituted with a methoxycarbonyl group and a carboxylic acid group, making it a versatile building block in organic synthesis.

Pharmaceutical Intermediate

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of complex organic molecules through multi-step reactions. This compound serves as a precursor for drugs and therapeutic agents, facilitating the development of novel pharmaceuticals with potential therapeutic properties.

Biochemical Research

In biological research, this compound is investigated for its interactions with biological macromolecules. It has been studied for its potential roles in biochemical pathways, including enzyme modulation and receptor binding. The mechanism of action often involves the compound acting as a ligand that influences the activity of specific enzymes or receptors.

Industrial Applications

In industrial chemistry, this compound is employed in the production of specialty chemicals and materials. Its utility extends to large-scale reactions where it can serve as an intermediate for various chemical processes, including catalysis and the synthesis of other organic compounds.

Case Study 1: Pharmaceutical Synthesis

A study explored the synthesis of novel drug candidates using this compound as a key intermediate. The research demonstrated successful yields and purity levels, indicating its effectiveness in drug development processes. The derivatives produced exhibited promising pharmacological activities in preclinical models.

Case Study 2: Biochemical Pathway Investigation

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

Cycloheptane-1,4-dicarboxylic acid: Lacks the methoxycarbonyl group.

4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Another similar compound with a different ring size.

Uniqueness

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and functional groups play a crucial role in the compound’s behavior and interactions.

Biological Activity

4-(Methoxycarbonyl)cycloheptane-1-carboxylic acid is an organic compound characterized by a cycloheptane ring with both a methoxycarbonyl and a carboxylic acid group. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H16O4

- Molecular Weight : 200.24 g/mol

- Solubility : Slightly soluble in water (11 g/L at 25°C) .

The biological activity of this compound is primarily attributed to its ability to act as a ligand, interacting with specific enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, bioactive compounds derived from microbial sources have shown effectiveness against various pathogens, suggesting that this compound may also possess similar activities .

Anticancer Potential

A study focusing on small molecular weight bioactive compounds highlighted the anticancer potential of similar structures. It was observed that certain derivatives showed significant antiproliferative effects on cancer cell lines, indicating that this compound could be explored for its anticancer properties .

Case Studies

- Antiproliferative Studies : A study conducted on various bioactive compounds demonstrated that those with structural similarities to this compound exhibited significant inhibition of cancer cell proliferation. The mechanisms involved included apoptosis induction and cell cycle arrest .

- Pharmacological Comparisons : In comparative studies, the potency of related compounds was assessed through biological assays involving GABA(A) receptor modulation and cortisol production inhibition. These studies suggest that while this compound may not be as potent as its analogs, its unique structure could provide distinct advantages in specific therapeutic contexts .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | Cyclohexane derivative | Moderate antimicrobial activity |

| Cycloheptane-1,4-dicarboxylic acid | Dicarboxylic acid | Anticancer properties |

| 4-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | Cyclopentane derivative | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(methoxycarbonyl)cycloheptane-1-carboxylic acid?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system (3:1 v/v) at room temperature for 16 hours have been used for similar cyclohexane derivatives . Post-synthesis, methyl ester hydrolysis is achieved using aqueous NaOH or LiOH, followed by acid activation (e.g., HOBt/NHS) for subsequent amide bond formation .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 column, acetonitrile/water mobile phase).

- Characterization : Confirm structure via H/C NMR (key peaks: ester carbonyl at ~170 ppm, carboxylic acid at ~175 ppm) and HRMS. Purity (>95%) should be verified by reverse-phase HPLC with UV detection at 254 nm .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Use in a fume hood to avoid inhalation.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound derivatives?

- Methodological Answer : Stereoisomers (e.g., (1R,4R) vs. (1R,2S)) exhibit distinct reactivity in coupling reactions. For example, the (1R,4R) isomer showed 20% higher yield in peptide bond formation compared to the (1R,2S) configuration under identical EDCI/DMAP conditions. Chiral HPLC (Chiralpak IC-3 column) or polarimetry can resolve isomers .

Q. What computational tools can predict the stability of intermediates during synthesis?

- Methodological Answer :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and optimize reaction pathways.

- Molecular dynamics simulations (Amber or GROMACS) can predict solvation effects in DMF/water mixtures, aiding in solvent selection .

Q. How to resolve contradictions in reported reaction yields for ester-to-acid hydrolysis?

- Methodological Answer :

- Troubleshooting Steps :

Verify catalyst purity (e.g., LiOH vs. NaOH).

Optimize reaction time (overhydrolysis may degrade the product).

Monitor pH: Maintain pH 10–12 to prevent side reactions.

- Case Study : A study reported 85% yield using LiOH/THF/water (4:1) at 0°C for 2 hours, while another observed 60% yield at 25°C due to racemization .

Q. What scalability challenges arise in multi-step syntheses involving this compound?

- Methodological Answer :

- Exotherm Management : Scale-up of EDCI-mediated coupling requires controlled addition of reagents to prevent thermal runaway.

- Byproduct Removal : Use inline FTIR or LC-MS to monitor reaction progress. For example, urea byproducts from EDCI can be removed via aqueous washes at pH 3–4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.